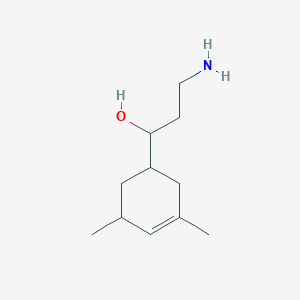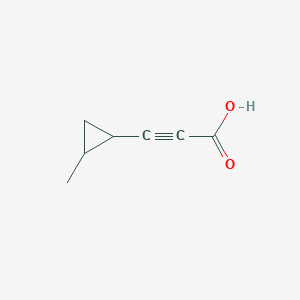
3-(2-Methylcyclopropyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O2 It is a derivative of propiolic acid, featuring a cyclopropyl group substituted at the second position of the prop-2-ynoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propiolic acid with a suitable cyclopropyl derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the propiolic acid, followed by the addition of the cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve the large-scale oxidation of propargyl alcohol at a lead electrode, similar to the production of propiolic acid . This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium azide (NaN3) or halogens (Br2, Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Applications De Recherche Scientifique
3-(2-Methylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methylcyclopropyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in the synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid.
Methyl Propiolate: An ester derivative of propiolic acid, used in organic synthesis.
Ethyl Propiolate: Another ester derivative, similar in reactivity to methyl propiolate.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic interactions in chemical reactions.
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-(2-methylcyclopropyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,4H2,1H3,(H,8,9) |
Clé InChI |
GTVVFVNOQSJAMI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


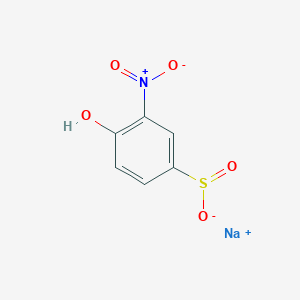
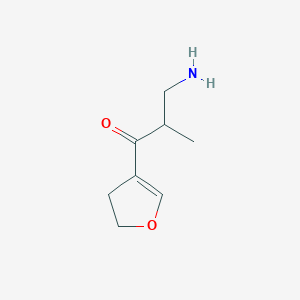
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)

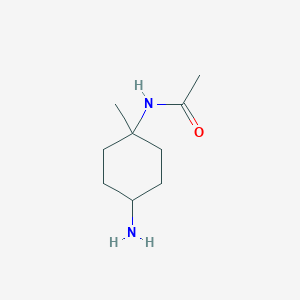
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
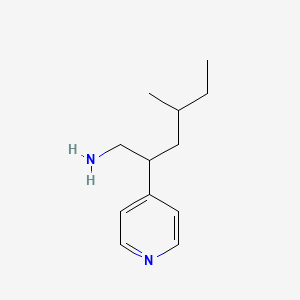
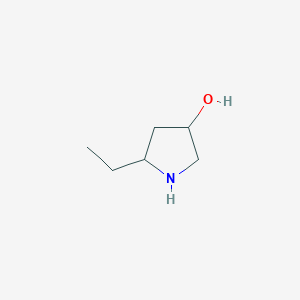
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)
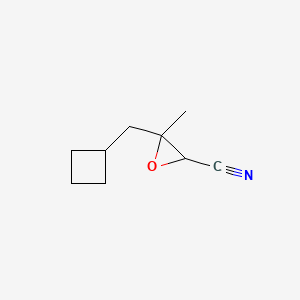
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

